2-bromo-4-[(E)-{2-[(2,4,6-tribromo-3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate
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Overview
Description
2-bromo-4-[(E)-{2-[(2,4,6-tribromo-3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate is a complex organic compound that features multiple halogen substitutions and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-[(E)-{2-[(2,4,6-tribromo-3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Acetylation: The addition of an acetyl group to the hydrazine derivative.
Condensation: The reaction between the acetylated hydrazine and the brominated phenyl compound.
Esterification: The formation of the ester linkage with 4-nitrobenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale bromination and acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and hydrazine moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, various alkyl halides.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new drugs with antimicrobial or anticancer properties.
Materials Science: As a building block for synthesizing advanced materials with unique electronic or optical properties.
Chemical Research: As a reagent or intermediate in organic synthesis and mechanistic studies.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple halogen atoms and functional groups allows for diverse interactions with molecular targets, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,6-tribromophenol: A simpler brominated phenol with similar halogenation but lacking the complex ester and hydrazine functionalities.
4-nitrobenzoic acid: Shares the nitrobenzoate moiety but lacks the brominated phenyl and hydrazine components.
Uniqueness
2-bromo-4-[(E)-{2-[(2,4,6-tribromo-3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate is unique due to its combination of multiple halogen substitutions, hydrazine linkage, and ester functionality. This structural complexity provides a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C22H12Br4ClN3O6 |
---|---|
Molecular Weight |
769.4 g/mol |
IUPAC Name |
[2-bromo-4-[(E)-[[2-(2,4,6-tribromo-3-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C22H12Br4ClN3O6/c23-14-7-11(1-6-17(14)36-22(32)12-2-4-13(5-3-12)30(33)34)9-28-29-18(31)10-35-21-16(25)8-15(24)20(27)19(21)26/h1-9H,10H2,(H,29,31)/b28-9+ |
InChI Key |
UDPXLSKRQGCMCU-HIUVJMHLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)COC3=C(C(=C(C=C3Br)Br)Cl)Br)Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)C=NNC(=O)COC3=C(C(=C(C=C3Br)Br)Cl)Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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